molecular formula C10H10OS B6253932 (3-methyl-1-benzothiophen-5-yl)methanol CAS No. 82787-88-0

(3-methyl-1-benzothiophen-5-yl)methanol

Cat. No.: B6253932
CAS No.: 82787-88-0
M. Wt: 178.3
InChI Key:
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Description

(3-methyl-1-benzothiophen-5-yl)methanol is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This compound is characterized by a methanol group attached to the benzothiophene ring at the 5th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-benzothiophen-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of thiophene derivatives followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized benzothiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3-methyl-1-benzothiophen-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methanol and methyl groups.

    2-methylbenzothiophene: A similar compound with a methyl group at the 2nd position.

    5-hydroxybenzothiophene: A compound with a hydroxyl group at the 5th position.

Uniqueness

(3-methyl-1-benzothiophen-5-yl)methanol is unique due to the specific positioning of the methanol and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

82787-88-0

Molecular Formula

C10H10OS

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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